molecular formula C7H2F4N2S B6256588 tetrafluoro-1,3-benzothiazol-2-amine CAS No. 70015-95-1

tetrafluoro-1,3-benzothiazol-2-amine

Cat. No.: B6256588
CAS No.: 70015-95-1
M. Wt: 222.16 g/mol
InChI Key: MVIHWYQJGLQSIR-UHFFFAOYSA-N
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Description

Tetrafluoro-1,3-benzothiazol-2-amine is a fluorinated derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of four fluorine atoms and an amine group attached to the benzothiazole ring. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrafluoro-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with tetrafluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetrafluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrafluoro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetrafluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrafluoro-1,3-benzothiazol-2-amine is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

70015-95-1

Molecular Formula

C7H2F4N2S

Molecular Weight

222.16 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H2F4N2S/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H2,12,13)

InChI Key

MVIHWYQJGLQSIR-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1SC(=N2)N)F)F)F)F

Purity

0

Origin of Product

United States

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